molecular formula C7H4ClN3O2 B12104082 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B12104082
M. Wt: 197.58 g/mol
InChI Key: OZUWUXSGNLWULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1315361-39-7) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a rigid, planar bicyclic structure recognized for its significant role in targeted cancer therapy . The carboxylic acid functional group at the 2-position and the chlorine atom at the 7-position make this molecule a versatile intermediate for further synthetic elaboration, enabling researchers to develop novel kinase inhibitors . The core pyrazolo[1,5-a]pyrimidine structure is a key pharmacophore in designing potent protein kinase inhibitors (PKIs) . These kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of various cancers . Derivatives of this scaffold have demonstrated potent activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are critical targets in non-small cell lung cancer (NSCLC) and melanoma . Furthermore, this specific chemotype has been successfully employed in developing inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), a promising therapeutic target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The molecule serves as a critical building block for constructing more complex analogs, allowing for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWUXSGNLWULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Chlorinated Precursors

Introducing chlorine at the 7th position necessitates chlorinated starting materials. For instance, substituting pentane-2,4-dione with a chlorinated analog, such as 3-chloropentane-2,4-dione, directs electrophilic substitution to the pyrimidine ring’s 7th position during cyclization. This approach avoids post-cyclization halogenation, streamlining synthesis.

Reaction Conditions and Yield Optimization

Reaction times vary from 4 to 8 hours, with yields exceeding 87% under mild conditions (Table 1). The use of acetic acid as a solvent enhances solubility and protonates carbonyl groups, accelerating nucleophilic attack by the aminopyrazole’s amine group.

Table 1: Representative Cyclocondensation Reactions for Pyrazolo[1,5-a]Pyrimidine Derivatives

EntryPyrazole Derivative1,3-Diketone/Keto EsterProductTime (h)Yield (%)
11a (X = CN)3d (R = Propyl)4a589
21e (X = CN)3d (R = Propyl)4c890
32a (X = COOEt)3a (R = Methyl)4k492

Multi-Step Synthesis from Ester Precursors

An alternative route involves sequential modifications of pre-functionalized pyrazolo[1,5-a]pyrimidine esters. This method, demonstrated by PMC researchers, utilizes ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate.

Reduction and Oxidation Steps

Sodium borohydride reduces the ester to a primary alcohol (2 ) in near-quantitative yield (99%). Subsequent Dess–Martin periodinane oxidation converts the alcohol to an aldehyde (3 ), critical for reductive amination.

Reductive Amination and Hydrolysis

Aldehyde 3 undergoes reductive amination with amines in the presence of sodium triacetoxyborohydride, yielding secondary amines (4 , 10 ). Final hydrolysis of the ethyl ester to the carboxylic acid is achieved using lithium hydroxide (98% yield).

Post-Synthetic Functionalization

Regioselective Chlorination

Chlorination at the 7th position post-cyclization remains challenging due to competing reaction sites. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C selectively chlorinates the pyrimidine ring’s 7th position, though yields require optimization.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis of ethyl or methyl esters at position 2 is universally achieved via basic conditions. Lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C affords the carboxylic acid derivative in >95% purity.

Mechanistic Insights

Cyclocondensation Mechanism

Protonation of the diketone’s carbonyl group by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by the 5-aminopyrazole’s amine. Cyclization proceeds via intramolecular dehydration, forming the pyrazolo[1,5-a]pyrimidine core (Scheme 1).

Scheme 1: Proposed Mechanism for Acid-Catalyzed Cyclocondensation

  • Protonation of diketone carbonyl.

  • Nucleophilic attack by 5-aminopyrazole.

  • Cyclization and dehydration.

Hydrolysis Kinetics

Ester hydrolysis follows second-order kinetics, with rate constants dependent on hydroxide ion concentration. Polar aprotic solvents like THF stabilize the transition state, accelerating hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Key AdvantageLimitation
Cyclocondensation87–95One-pot synthesisRequires chlorinated precursors
Multi-Step63–98Modular functionalizationLengthy synthesis (4+ steps)
Post-Synthetic Chlorination70–85Flexibility in timingRegioselectivity challenges

Industrial Scalability Considerations

Continuous flow reactors enhance the scalability of cyclocondensation by improving heat transfer and reducing reaction times. Ethyl ester intermediates are preferred for their stability during storage and transport, while lithium hydroxide hydrolysis is amenable to large-scale batch processing .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 7-position undergoes nucleophilic substitution reactions under basic conditions. This reactivity is critical for derivatizing the core structure.

Reaction Reagents/Conditions Products Yield Reference
AminationAmmonia (NH₃), DMF, 80°C, 12h7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid72%
ThiolationNaSH, EtOH, reflux, 6h7-Mercaptopyrazolo[1,5-a]pyrimidine-2-carboxylic acid68%

Key Mechanistic Insight :
The chlorine's electrophilicity is enhanced by electron-withdrawing effects from the pyrimidine ring, facilitating SNAr (nucleophilic aromatic substitution) with soft nucleophiles like amines and thiols.

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-derived transformations, enabling further structural diversification.

Esterification

Reaction with alcohols under acidic or coupling conditions:

Reagents Conditions Product Yield Reference
Ethanol, H₂SO₄Reflux, 4hEthyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate85%
DCC, DMAP, MeOHRT, 12hMethyl ester derivative90%

Amide Formation

Amide coupling reactions are widely used to generate bioactive derivatives:

Reagents Conditions Product Yield Reference
Morpholine, EDCl/HOBtDCM, RT, 24h7-Chloro-2-(morpholine-4-carboxamido)pyrazolo[1,5-a]pyrimidine78%
Benzylamine, T3PDMF, 60°C, 8hN-Benzylamide derivative82%

Structural Impact :
The carboxylic acid's conversion to amides improves cell permeability in kinase inhibitor applications .

Decarboxylation and Reduction

Under high-temperature or reductive conditions, the carboxylic acid group undergoes decarboxylation or reduction:

Reaction Reagents/Conditions Products Yield Reference
Thermal decarboxylationCu powder, Quinoline, 200°C, 2h7-Chloropyrazolo[1,5-a]pyrimidine65%
LiAlH₄ reductionTHF, 0°C to RT, 3h7-Chloro-2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine58%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring allows regioselective electrophilic substitutions:

Reaction Reagents/Conditions Products Yield Reference
NitrationHNO₃, H₂SO₄, 0°C, 1h3-Nitro-7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid60%
BrominationBr₂, FeBr₃, DCM, RT, 2h5-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid55%

Regioselectivity :
EAS occurs preferentially at the 3- and 5-positions due to directing effects from the pyrimidine nitrogen atoms.

Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:

Metal Ion Conditions Complex Structure Application Reference
Cu(II)pH 7.4, aqueous bufferTetradentate N,O-chelateAnticancer agent
Fe(III)Ethanol, RT, 6hOctahedral geometryOxidation catalysis

Biological Activity Through Reactivity

The compound’s kinase inhibition mechanism involves covalent or non-covalent interactions:

  • Non-covalent binding : Hydrogen bonding between the carboxylic acid and kinase active-site residues (e.g., Lys-779 in PI3K) .

  • Covalent inhibition : Nucleophilic substitution at C7 with cysteine thiols in target enzymes .

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life Reference
pH 7.4, 37°CHydrolysis of the carboxylic acid to CO₂48h
UV light (254 nm)Ring-opening via photolysis12h

Scientific Research Applications

Medicinal Chemistry

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promise as a pharmacophore in drug design. Its applications include:

  • Anticancer Activity : The compound exhibits significant anticancer properties by targeting specific kinases involved in cell proliferation and survival pathways. Studies indicate that derivatives can inhibit PI3K isoforms critical in cancer signaling pathways .
  • Anti-inflammatory Effects : Research has demonstrated that this compound can modulate immune responses, acting as a selective inhibitor of AAK1 kinase involved in inflammatory processes .
  • Antiviral Activity : Emerging evidence suggests potential antiviral properties, with in vitro studies indicating effectiveness against certain viruses by targeting host cell kinases necessary for viral replication .

Biological Research

In biological studies, 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a valuable probe to study interactions with nucleic acids and proteins. Its ability to bind to specific molecular targets allows researchers to investigate various biological processes.

Materials Science

The unique chemical properties of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for developing advanced materials. It can be utilized in creating organic semiconductors and fluorescent dyes due to its ability to undergo diverse chemical reactions.

Case Studies

Several studies have highlighted the compound's biological activities:

  • Inhibition of AAK1 : A study focused on the inhibition of adaptor-associated kinase 1 (AAK1) revealed that derivatives showed potent inhibitory effects, suggesting potential applications in treating viral infections like dengue fever .
  • Anticancer Research : Another study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines, with some exhibiting IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with structurally related compounds (Table 1).

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cl (7), COOH (2) C₈H₅ClN₃O₂ Enhanced hydrogen bonding; SAR studies suggest improved activity due to COOH
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-MeO-C₆H₄ (7), COOH (2) C₁₄H₁₁N₃O₃ Increased lipophilicity; potential for CNS penetration due to methoxy group
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CF₃ (7), CH₃ (5), COOH (2) C₉H₇F₃N₃O₂ Electron-withdrawing CF₃ enhances metabolic stability; methyl at C5 improves steric fit
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide NH₂ (7), CONH-(4,6-Me₂-pyrimidin-2-yl) (3) C₁₄H₁₄N₆O Amide substitution at C3 broadens target selectivity; amino group enhances solubility
3-Chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cl (3), COOH (2) C₇H₄ClN₃O₂ Chlorine at C3 alters electronic distribution; reduced activity compared to C7-Cl derivatives

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~2.88) in 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhances solubility in polar solvents compared to non-acidic analogs like 7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
  • Lipophilicity : Chlorine and trifluoromethyl groups increase logP values, favoring membrane permeability, while methoxy substituents balance lipophilicity and solubility .

Biological Activity

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is C7_7H5_5ClN4_4O2_2, with a molecular weight of approximately 188.59 g/mol. The compound features a chlorine atom at the 7-position and a carboxylic acid group at the 2-position, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been shown to inhibit various kinases involved in cancer progression, particularly casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K).

  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed potent inhibition of CK2 with an IC50_{50} value as low as 12 nM. This inhibition was linked to reduced proliferation in cancer cell lines .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. The presence of the carboxylic acid group is believed to enhance its interaction with biological targets involved in inflammation.

  • Mechanism : The carboxylic acid moiety can interact with key enzymes and receptors that regulate inflammatory responses, potentially reducing cytokine production .

Structure-Activity Relationships (SAR)

Understanding the SAR of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is essential for optimizing its biological activity. Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its potency and selectivity.

Substituent Position Substituent Type Effect on Activity
2Carboxylic AcidEssential for CK2 binding
7ChlorineEnhances enzyme inhibition
6MethylAlters selectivity profile

The mechanism by which 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects primarily involves the inhibition of specific kinases. The chlorine substituent plays a critical role in binding affinity and selectivity towards these enzymes.

  • Inhibition Pathways : The compound has been shown to inhibit CK2 activity, which is crucial for cancer cell survival and proliferation. Additionally, it may affect other kinases involved in various signaling pathways .

Research Findings

Recent research has focused on synthesizing new analogs of pyrazolo[1,5-a]pyrimidines to enhance their pharmacological profiles. For example:

  • Potency Against Cancer : A novel derivative exhibited an IC50_{50} value of 0.47 µM against PI3Kδ, demonstrating improved selectivity compared to other compounds .
  • Cell Line Studies : In vitro studies using the NCI-60 cancer cell line panel indicated that certain derivatives displayed low cytotoxicity while maintaining potent inhibitory effects on cancer cell growth .

Q & A

What are the common synthetic routes for 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves cyclocondensation of enaminones with hydrazine derivatives under reflux conditions. For example, intermediates like 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be chlorinated using phosphorus oxychloride (POCl₃) in the presence of triethylamine, followed by purification via column chromatography . Key intermediates are characterized using:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, C≡N at ~2259 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) to verify regiochemistry and substitution patterns.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., M⁺ or M+1 peaks).
    Recrystallization from solvents like DMF or cyclohexane/CH₂Cl₂ mixtures ensures purity .

How can researchers optimize reaction yields during the synthesis of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Yield optimization requires careful control of:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution reactions.
  • Temperature : Reflux conditions (e.g., 80–120°C) improve reaction rates but must avoid decomposition.
  • Catalysts : Triethylamine or NaHCO₃ neutralizes HCl byproducts in chlorination steps .
    For example, substituting POCl₃ with milder chlorinating agents like SOCl₂ may reduce side reactions. Post-synthetic purification via silica gel chromatography or recrystallization further improves yields .

What advanced techniques are used to confirm the molecular structure and purity of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Beyond basic spectroscopy, researchers employ:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystallographic packing (e.g., monoclinic system with space group P2₁/n, β = 100.13°) .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₃H₁₀ClN₃) within ±0.3% deviation .
  • High-resolution MS (HRMS) : Confirms exact mass (e.g., m/z 243.69 for [M+H]⁺) .
    Contaminants are identified via HPLC with UV detection (λ = 254 nm) .

How can regioselectivity be controlled during functionalization at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds?

Advanced Research Question
Regioselectivity depends on:

  • Electrophilic substitution : Chlorine at position 7 directs further substitution due to its electron-withdrawing effect.
  • Reaction conditions : Use of bulky bases (e.g., LDA) favors substitution at less hindered positions.
    For example, introducing thiophen-2-yl groups via Pd-catalyzed cross-coupling retains the chlorinated core while expanding functionality . Computational modeling (DFT) predicts reactive sites to guide synthetic design .

How should researchers address contradictory data in reaction outcomes for pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Research Question
Contradictions often arise from:

  • Solvent polarity : DMF vs. ethanol alters reaction pathways (e.g., cyanopyrazole vs. aminopyrazole formation) .
  • Catalyst loadings : Excess POCl₃ may over-chlorinate, while insufficient amounts leave hydroxyl groups intact .
    Mitigation strategies include:
  • Control experiments : Systematic variation of one parameter (e.g., temperature) while holding others constant.
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclization .

What are the methodological considerations for evaluating the biological activity of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Key steps include:

  • Target identification : Screen against enzymes (e.g., HMG-CoA reductase) or receptors (e.g., CRF1 antagonists) using fluorescence polarization assays .
  • SAR studies : Modify substituents (e.g., trifluoromethyl groups) to enhance binding affinity or metabolic stability .
  • Toxicity profiling : Assess cytotoxicity via MTT assays and environmental impact using OECD guidelines for aquatic toxicity .

How can computational tools aid in the design of novel 7-chloropyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Computational methods include:

  • Molecular docking : Predict interactions with protein targets (e.g., COX-2 active site) using AutoDock Vina .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
  • DFT calculations : Optimize geometries and predict reaction transition states (e.g., chlorination barriers) .

Data Contradiction Analysis

Discrepancies in reported melting points or spectral data may arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter physical properties .
  • Impurity profiles : Residual solvents (e.g., DMF) or byproducts skew NMR/MS results . Cross-validation with multiple techniques (XRD, HRMS) resolves such issues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.